Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based compound featuring a 3-hydroxypiperidine moiety and a methyl ester group. This molecule is of interest in pharmaceutical chemistry due to its structural complexity, which combines rigid cyclobutane and piperidine rings with polar functional groups (hydroxyl and ester). The hydrochloride salt form enhances solubility, making it suitable for formulation in drug development.
The compound is commercially available through multiple suppliers (e.g., MolCore BioPharmatech, Bluenote Trading LLC) with certifications like ISO9001 and FSSC22000, indicating its industrial relevance .
Properties
IUPAC Name |
methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRGRPOMNPNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a tool in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The exact mechanism of action of Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The pathways involved can vary widely based on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride (Compound B)
- Key Differences: Lacks the 3-hydroxypiperidine group; instead, it has a methylamino substituent. Smaller molecular weight (MW: Calculated ~193.6 g/mol vs. Compound A’s estimated ~290 g/mol).
- Synthetic Use : Acts as a precursor in synthesizing spirocyclic and diazaspiro compounds (e.g., Reference Example 107 in EP 4 374 877 A2) .
- LCMS Data : m/z 411 [M+H]⁺ (vs. Compound A’s unlisted value, inferred to be higher due to larger substituents) .
Methyl 1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylamino]cyclobutane-1-carboxylate (Compound C)
- Key Differences: Contains a morpholine-ethoxy-phenyl group, enhancing lipophilicity.
- Synthetic Pathway : Prepared via reductive amination with morpholine derivatives under nitrogen atmosphere .
- HPLC Retention : 1.16 minutes (SMD-TFA05), suggesting higher polarity than Compound B (1.18 minutes) but lower than Compound A (unreported) .
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate hydrochloride (Compound D)
- Key Differences: Features a methoxyethyl-methylaminoethoxy side chain, improving membrane permeability. Higher molecular complexity (MW: ~658 g/mol) compared to Compound A .
- Application : Intermediate in synthesizing kinase inhibitors or anti-inflammatory agents .
Physicochemical and Pharmacological Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | HPLC Retention Time (min) | LCMS [M+H]⁺ | Key Substituents |
|---|---|---|---|---|---|
| A | C₁₂H₂₀ClNO₄ | ~290 (estimated) | N/A | N/A | 3-hydroxypiperidine, cyclobutane, ester |
| B | C₈H₁₅ClN₂O₂ | 193.6 | 1.18 | 411 | Methylamino, cyclobutane, ester |
| C | C₂₀H₂₆F₂N₂O₄ | 396.4 | 1.16 | 618 | Morpholine-ethoxy-phenyl, cyclobutane |
| D | C₂₂H₂₉ClF₂N₄O₄ | 501.9 | N/A | 658 | Methoxyethyl-methylamino, difluoro-phenyl |
Notes:
- Solubility : Compound A’s hydrochloride salt improves aqueous solubility compared to neutral analogues like Compound C .
- Bioactivity : Fluorinated derivatives (Compounds C, D) exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Synthetic Complexity : Compound A requires stereochemical control at the 3-hydroxypiperidine position, whereas Compounds B–D prioritize regioselective functionalization .
Key Research Findings
Biological Activity
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H19ClN2O3
- Molecular Weight : 248.73 g/mol
- CAS Number : 2137542-25-5
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research has shown that cyclobutane-containing compounds exhibit significant antimicrobial properties. A review identified over 210 cyclobutane-containing alkaloids with confirmed antimicrobial, antibacterial, and anticancer activities . This suggests that this compound may share similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the piperidine ring and cyclobutane structure can significantly impact the compound's efficacy against various pathogens and cancer cell lines. For instance, alterations in substituents on the piperidine nitrogen can enhance binding affinity to biological targets .
Case Study 1: Anticancer Activity
A study examining the anticancer properties of cyclobutane derivatives found that certain modifications led to improved cytotoxic effects against human cancer cell lines. This compound was tested alongside other derivatives, revealing promising results with IC50 values indicating potent activity against specific cancer types .
Case Study 2: Antibacterial Properties
In another investigation, the compound was assessed for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that structural modifications could enhance the antibacterial efficacy, indicating a potential pathway for developing new antibiotics based on this compound .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
